1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, an oxazole ring, and a tosyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Piperidine derivatives are known to have a wide range of targets due to their versatile structure. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives might inhibit certain enzymes, while others might bind to specific receptors to exert their effects .
Biochemical Pathways
Again, the affected biochemical pathways can vary greatly depending on the specific piperidine derivative and its targets. Some might affect signal transduction pathways, while others might interfere with metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can also vary greatly depending on the specific compound. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, inhibition of cell growth, induction of cell death, among others, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.
Coupling Reactions: The final step involves coupling the oxazole and piperidine rings through an amide bond formation using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups such as alcohols or amines.
Substituted Derivatives: Products with new substituents replacing the tosyl group.
Scientific Research Applications
1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 1-(2-Phenyl-4-methyloxazol-5-yl)piperidine-4-carboxamide
- 1-(2-Phenyl-4-chloroxazol-5-yl)piperidine-4-carboxamide
- 1-(2-Phenyl-4-nitrooxazol-5-yl)piperidine-4-carboxamide
Comparison: 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-7-9-18(10-8-15)30(27,28)21-22(25-13-11-16(12-14-25)19(23)26)29-20(24-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDJCSFLPLJQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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